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molecular formula C5H5ClO2S2 B8740836 2-Methylthiophene-3-sulfonyl chloride

2-Methylthiophene-3-sulfonyl chloride

Cat. No. B8740836
M. Wt: 196.7 g/mol
InChI Key: HWBABYVLUFFDDQ-UHFFFAOYSA-N
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Patent
US03974142

Procedure details

This compound was produced as described for chlorosulfonyl-methylthiophene in J. org. Chem. 33, 1357 (1968) from thiophene, chlorosulfonic acid and PCl5. The yield was 70%. The substance was a low melting solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
ClS([C:5]1[CH:9]=[CH:8][S:7][C:6]=1C)(=O)=O.S1C=CC=C1.[Cl:16][S:17](O)(=[O:19])=[O:18].P(Cl)(Cl)(Cl)(Cl)Cl>>[Cl:16][S:17]([C:6]1[S:7][CH:8]=[CH:9][CH:5]=1)(=[O:19])=[O:18]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClS(=O)(=O)C1=C(SC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClS(=O)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was produced

Outcomes

Product
Name
Type
Smiles
ClS(=O)(=O)C=1SC=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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